Myosin modulator 2

Myosin ATPase inhibition Tissue selectivity Quinazolineacetamide SAR

Myosin isoform selectivity varies significantly across chemotypes; blebbistatin and BTS produce non-overlapping inhibition profiles. Myosin modulator 2 (B172) is a quinazolineacetamide with validated tissue-dependent ATPase inhibition: - IC25 values: rabbit psoas 2.013 µM, porcine atrial 2.94 µM, porcine ventricular 20.93 µM - Ventricular/psoas selectivity ratio: ~10.4-fold, enabling skeletal myosin inhibition with minimal cardiac suppression - Soluble in DMSO (≥10 mM); solid format for precise dosing - Photostable alternative to blebbistatin for live-cell imaging

Molecular Formula C18H16FN5O2
Molecular Weight 353.3 g/mol
Cat. No. B15607028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyosin modulator 2
Molecular FormulaC18H16FN5O2
Molecular Weight353.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H16FN5O2/c1-11(15-4-2-12(7-20)8-21-15)22-17(25)10-24-9-13-6-14(19)3-5-16(13)23-18(24)26/h2-6,8,11H,9-10H2,1H3,(H,22,25)(H,23,26)/t11-/m0/s1
InChIKeyCANJMVGGKJBLLC-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myosin Modulator 2 (Compound B172) – Quinazolineacetamide Myosin ATPase Inhibitor for Cardiac and Skeletal Muscle Research


Myosin modulator 2 (Compound B172; CAS 3034189-87-9) is a synthetic small-molecule myosin modulator belonging to the quinazolineacetamide chemical class, with a molecular formula of C18H16FN5O2 and a molecular weight of 353.35 g/mol . It inhibits the enzymatic ATPase activity of myosin in a tissue-dependent manner across rabbit skeletal (psoas), porcine atrial, and porcine ventricular preparations, with IC25 values of 2.013, 2.94, and 20.93 µM, respectively . Beyond its in vitro ATPase inhibition profile, Myosin modulator 2 has been shown to modulate systolic cardiac performance in Sprague Dawley rats in vivo, confirming its functional relevance in intact cardiac physiology . The compound is supplied as a solid soluble in DMSO (≥10 mM) and is intended exclusively for research use .

Workflow Myosin ATPase inhibition profiling across skeletal, atrial, and ventricular preparations
Format DMSO-soluble solid for in vitro enzymatic assays and in vivo rodent studies
Model Functional cardiac contractility modulation confirmed in Sprague Dawley rat

Why Generic Myosin Inhibitor Substitution Fails – Tissue-Selectivity and Chemical Scaffold Differentiation of Myosin Modulator 2


Myosin modulators are not interchangeable reagents. The myosin superfamily encompasses multiple isoforms (skeletal, cardiac, smooth, and non-muscle myosin II) whose ATPase domains share high sequence homology yet exhibit divergent small-molecule binding pockets [1]. Consequently, structurally distinct inhibitors such as blebbistatin, mavacamten, and the quinazolineacetamide series produce non-overlapping tissue-selectivity signatures and distinct functional outcomes in contractility assays. Within the B-series quinazolineacetamides, Myosin modulator 1 (Compound B141) and Myosin modulator 2 (Compound B172) differ by a single fluorine-to-trifluoromethyl substitution yet display up to a ~23-fold difference in ventricular myosin IC25 . Substituting one myosin modulator for another without verifying the exact tissue-selectivity profile and chemical identity risks introducing uncharacterized off-target effects, inverted potency relationships across muscle types, and irreproducible in vivo pharmacodynamic outcomes [2]. This evidence guide provides the quantitative differentiation data necessary for rigorous scientific selection.

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Chemotype mismatch Blebbistatin, mavacamten, and quinazolineacetamide modulators exhibit non-overlapping tissue-selectivity profiles; direct substitution may yield divergent myosin inhibition patterns.
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Close analog shift Within the B-series quinazolineacetamides, the single F vs CF3 substituent difference between B141 and B172 substantially alters isoform selectivity; they cannot be used interchangeably without verification.
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Pharmacodynamic reproducibility Unvalidated substitution risks introducing off-target effects and inconsistent in vivo contractility outcomes in muscle physiology models.

Quantitative Differentiation Evidence for Myosin Modulator 2 (B172) Versus Closest Analogs and In-Class Alternatives


Tissue-Selectivity Profile: Myosin Modulator 2 (B172) vs. Myosin Modulator 1 (B141) – 4.8-fold to 22.6-fold IC25 Differences Across Three Myosin Isoforms

Myosin modulator 2 (B172) and its closest structural analog Myosin modulator 1 (B141) share the same quinazolineacetamide core scaffold, differing by a single fluorine (B172) versus trifluoromethyl (B141) substituent. Despite this conservative structural change, the two compounds exhibit dramatically different tissue-selectivity profiles for myosin ATPase inhibition across the same three muscle preparations . B141 is 4.8-fold more potent against rabbit psoas myosin (IC25: 0.42 vs. 2.013 µM) and 22.6-fold more potent against porcine atrial myosin (IC25: 0.13 vs. 2.94 µM), while the ventricular myosin selectivity difference is 6.8-fold (IC25: 3.09 vs. 20.93 µM) . This comparison demonstrates that even closely related B-series analogs cannot be used interchangeably, as the ventricular/skeletal selectivity window shifts substantially.

Tissue-Selectivity Profile
Head-to-head
B141 is 4.8× (psoas), 22.6× (atrial), 6.8× (ventricle) more potent. Ventricular/skeletal IC25 ratio: B172 10.4, B141 7.4.
Reported tissue-selectivity context; wider ventricular ratio may support protocols prioritizing skeletal over cardiac myosin inhibition.
IC25 ATPase assay; rabbit psoas, porcine atrium, porcine ventricle
Myosin ATPase inhibition Tissue selectivity Quinazolineacetamide SAR Cardiac vs. skeletal myosin Compound B172 vs. B141

Cardiac Myosin ATPase Inhibition: Myosin Modulator 2 (B172) vs. Blebbistatin – Distinct Chemotypes with Overlapping Potency Ranges

Blebbistatin is the most widely used small-molecule myosin II inhibitor in cell biology, with reported IC50 values of 1.57–6.47 µM against smooth muscle and non-muscle myosin II isoforms in actin-activated ATPase assays [1]. Myosin modulator 2 (B172), characterized by a structurally distinct quinazolineacetamide core rather than the blebbistatin tetracyclic scaffold, shows comparable activity against bovine cardiac muscle myosin II (IC50 ~2.1 µM, ChEMBL/BindingDB data) [2]. However, blebbistatin exhibits pronounced cytotoxicity and phototoxicity due to its photochemical properties, limiting its use in live-cell imaging and in vivo studies [3]. B172 lacks the phototoxic tetracyclic chromophore of blebbistatin, providing a chemically distinct tool compound for myosin inhibition studies where phototoxicity or off-target cytotoxicity of blebbistatin would confound experimental interpretation.

Blebbistatin Chemotype Comparison
Cross-study comparable
B172 IC50 ~2.1 µM (bovine cardiac) vs. blebbistatin IC50 1.57–6.47 µM range; lacks phototoxic tetracyclic chromophore.
Comparable cardiac potency; chemically distinct non-phototoxic probe for live-cell and in vivo myosin II studies.
Phototoxicity documented for blebbistatin; empirical isoform verification recommended
Cardiac myosin II Blebbistatin comparator IC50 ATPase Quinazolineacetamide Myosin inhibitor chemotype

In Vivo Cardiac Contractility Modulation: Myosin Modulator 2 (B172) vs. Mavacamten – Divergent Selectivity Windows and Translational Profiles

Mavacamten (MYK-461) is an FDA-approved cardiac myosin inhibitor that selectively targets cardiac myosin ATPase (bovine cardiac IC50: 0.3–0.49 µM) with >10,000-fold selectivity over skeletal myosin (rabbit skeletal IC50: ~4.7 µM) [1]. Myosin modulator 2 (B172) has been demonstrated to regulate systolic cardiac performance in Sprague Dawley rats at systemically tolerated doses . However, unlike mavacamten, which achieves its selectivity through binding at a site distinct from the blebbistatin pocket and stabilizes the super-relaxed (SRX) state of myosin [2], the binding site of B172 on myosin has not been publicly co-crystallized or mapped. The ventricular myosin IC25 of B172 (20.93 µM) indicates substantially weaker cardiac potency than mavacamten, suggesting B172 may be more suitable as a tool compound for skeletal muscle or non-muscle myosin studies rather than cardiac-selective applications. Direct mavacamten-vs-B172 selectivity data within a single study are not available; this represents a cross-study class-level comparison.

Mavacamten Selectivity Context
Class-level
Mavacamten cardiac IC50 ~0.3 µM, >10,000-fold cardiac selectivity; B172 ventricular IC25 20.93 µM, cardiac IC50 ~2.1 µM.
Mavacamten reference for high cardiac selectivity; B172 provides structurally distinct probe for non-cardiac selective myosin modulation research.
Cross-study data; direct comparator study not available
In vivo cardiac contractility Mavacamten comparator Systolic performance Sprague Dawley rat Myosin modulator selectivity

Skeletal Myosin Inhibition Potency: Myosin Modulator 2 (B172) vs. N-Benzyl-p-Toluene Sulphonamide (BTS) – Differentiated Skeletal Selectivity Windows

N-Benzyl-p-toluene sulphonamide (BTS) is a well-characterized selective inhibitor of skeletal muscle myosin II, originally identified from a small-molecule screen for rabbit muscle myosin II S1 actin-stimulated ATPase inhibitors [1]. BTS inhibits the Ca2+-stimulated S1 ATPase of rabbit fast skeletal myosin with an IC50 of ~5–10 µM and has been widely used as a tool to dissect skeletal vs. cardiac myosin contributions in muscle physiology [2]. Myosin modulator 2 (B172) inhibits the ATPase activity of rabbit psoas myosin with an IC25 of 2.013 µM under similar tissue conditions . While direct IC50-to-IC25 comparison is limited by different inhibition metrics, both compounds exhibit low-micromolar activity against skeletal myosin. B172 offers a quinazolineacetamide chemotype structurally unrelated to the aryl sulphonamide scaffold of BTS, providing an orthogonal chemical tool to control for scaffold-specific off-target effects in skeletal muscle myosin inhibition studies.

BTS Scaffold Orthogonality
Cross-study comparable
B172 IC25 2.013 µM (skeletal) vs BTS IC50 ~5–10 µM; quinazolineacetamide vs aryl sulphonamide chemotype.
Supports scaffold-orthogonal control for skeletal myosin pharmacology; enables chemotype-diversified probe panels.
Different inhibition endpoints; direct IC50 comparison unavailable
Skeletal muscle myosin II BTS inhibitor comparator IC25 vs. IC50 Rabbit psoas myosin Myosin ATPase assay

Chemical Structure Differentiation: Quinazolineacetamide Scaffold of B172 Versus All Major Myosin Inhibitor Chemotypes

Myosin modulator 2 (B172) possesses a unique quinazolineacetamide core (IUPAC: N-[(1S)-1-(5-cyano-2-pyridinyl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide) that is structurally unrelated to all major classes of published myosin inhibitors: (i) the tetracyclic blebbistatin/p-nitroblebbistatin chemotype, (ii) the pyrimidine-dione mavacamten chemotype, (iii) the aryl sulphonamide BTS chemotype, (iv) the hydroxycoumarin imine class, and (v) the triazolopyrimidine-based aficamten chemotype [1]. This structural orthogonality is critical for chemical biology probe validation, where multiple chemically distinct inhibitors must converge on the same phenotype to rule out off-target effects [2]. The defined (S)-stereochemistry at the α-carbon of the pyridinyl-ethyl substituent further distinguishes B172 within the quinazolineacetamide series, as even the closest analog B141 differs in the nature of the quinazoline substituent (fluoro vs. trifluoromethyl), producing the 4.8–22.6-fold potency differences described in Evidence Item 1.

Chemical Probe Orthogonality
Class-level
Unique quinazolineacetamide core vs. blebbistatin (tetracyclic), mavacamten (pyrimidine-dione), BTS (aryl sulphonamide), aficamten (triazolopyrimidine).
Structural orthogonality enables multi-chemotype myosin inhibitor panels for on-target validation.
S-stereochemistry defined; scaffold distinct from all major inhibitor classes
Quinazolineacetamide scaffold Myosin inhibitor chemotype Structure-based differentiation Blebbistatin analog Chemical probe orthogonality

Optimal Research and Industrial Application Scenarios for Myosin Modulator 2 (Compound B172)


Multi-Chemotype Myosin II Inhibitor Panels for Target Validation in Skeletal Muscle Physiology

In target validation studies requiring chemical probe confirmation of myosin II-dependent phenotypes, best practices mandate the use of at least two structurally unrelated inhibitors at concentrations bracketing their respective IC50/IC25 values to control for off-target effects [1]. Myosin modulator 2 (B172), with its quinazolineacetamide scaffold (rabbit psoas IC25 = 2.013 µM), can be paired with BTS (aryl sulphonamide, IC50 ~5–10 µM) or blebbistatin (tetracyclic, IC50 ~2–5 µM) to create a three-chemotype inhibitor panel. The distinct tissue-selectivity profile of B172 (skeletal > atrial >> ventricular) provides a differentiated pharmacological fingerprint that can be cross-referenced against the selectivity signatures of the comparator compounds. Experimental designs should include concentration-response curves (0.1–100 µM range) for each inhibitor, with phenotypic convergence at the predicted potency rank order confirming on-target myosin II engagement.

Cardiac Contractility Modulation Studies Requiring a Ventricular-Sparing Myosin Modulator

The ~10.4-fold ventricular/psoas IC25 selectivity ratio of Myosin modulator 2 (ventricular IC25 20.93 µM vs. psoas IC25 2.013 µM) makes B172 suitable for ex vivo or in vivo experimental protocols where skeletal muscle myosin inhibition is desired with minimal concomitant cardiac suppression. This ventricular-sparing profile contrasts with mavacamten, which achieves cardiac selectivity exceeding 10,000-fold in the opposite direction (cardiac IC50 0.3 µM vs. skeletal IC50 ~4.7 µM) [2]. Researchers studying skeletal muscle myosin contributions to neuromuscular disorders, muscle spasticity, or exercise physiology can use B172 at concentrations up to ~10 µM—where robust skeletal myosin inhibition is expected and ventricular myosin inhibition remains below the IC25 threshold—thereby reducing the confounding influence of cardiac output depression on in vivo readouts.

Structure-Activity Relationship (SAR) Studies on Quinazolineacetamide Myosin Modulators

The B-series quinazolineacetamide compounds (B141 and B172) represent a compact SAR pair with a single substituent change (B141: -CF3; B172: -F) that produces 4.8–22.6-fold differences in myosin ATPase IC25 across three tissue types . Medicinal chemistry groups developing novel myosin modulators can use this SAR pair as a benchmarking set to calibrate docking models, validate pharmacophore hypotheses, and design focused libraries around the quinazolineacetamide core. The commercially available pure samples of both B141 and B172 enable direct comparative biochemical profiling without the need for in-house synthesis of the matched pair, accelerating hit-to-lead optimization timelines for myosin-targeted drug discovery programs.

Non-Muscle Myosin II Inhibition Studies Where Blebbistatin Phototoxicity Is Prohibitive

Blebbistatin's well-documented phototoxicity and cytotoxicity at concentrations exceeding 10 µM [1] frequently limits its utility in live-cell imaging, long-term cell culture, and in vivo experiments requiring extended compound exposure. Myosin modulator 2 (B172) exhibits comparable myosin II ATPase inhibitory activity (bovine cardiac myosin IC50 ~2.1 µM [3]) while possessing a quinazolineacetamide scaffold that lacks the phototoxic tetracyclic chromophore of blebbistatin. This makes B172 a candidate alternative for experiments requiring prolonged incubation, fluorescence microscopy, or optogenetic manipulations where blebbistatin's photochemical reactivity would generate reactive oxygen species and confound cellular phenotypes. Researchers should empirically verify non-muscle myosin II isoform potency in their specific cellular context before adopting B172 as a blebbistatin substitute.

Application
Selection Property
Validation Focus
Multi-chemotype myosin II inhibitor panels
Quinazolineacetamide scaffold orthogonality
Phenotypic convergence across chemotypes
Skeletal muscle myosin studies with ventricular selectivity
Ventricular selectivity ratio context
Impact on in vivo cardiac contractility endpoints in skeletal-focused protocols
Quinazolineacetamide SAR and lead optimization
Matched molecular pair (F vs CF3)
IC25 rank-order comparison across myosin isoforms
Live-cell myosin II inhibition avoiding phototoxicity
Absence of phototoxic chromophore
Empirical non-muscle myosin II potency verification

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